molecular formula C11H14ClN5 B1384805 6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1040662-63-2

6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1384805
CAS No.: 1040662-63-2
M. Wt: 251.71 g/mol
InChI Key: RQOOYEYIAIZUFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C11H14ClN5 and its molecular weight is 251.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. This compound has been shown to interact with cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for cell cycle regulation . The interaction between this compound and CDK2 involves binding to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in altered phosphorylation states of downstream targets, thereby affecting various cellular processes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of CDK2 by this compound can lead to cell cycle arrest, particularly at the G1/S transition . This arrest is accompanied by changes in the expression of genes involved in cell cycle progression and apoptosis. Additionally, the compound’s impact on cellular metabolism includes alterations in metabolic fluxes and energy production, which can affect cell viability and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound binds to the active site of CDK2, forming a stable complex that inhibits the enzyme’s activity . This inhibition prevents the phosphorylation of CDK2 substrates, leading to downstream effects on cell cycle regulation. Additionally, this compound may also interact with other proteins and enzymes, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that the compound can maintain its inhibitory effects on CDK2 and other targets for extended periods, leading to sustained changes in cellular function. These temporal effects are crucial for understanding the potential therapeutic applications of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK2 activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by phase II enzymes . These metabolic pathways are essential for the compound’s clearance from the body and can influence its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and can accumulate in various cellular compartments. Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Additionally, post-translational modifications such as phosphorylation can influence its localization and activity, directing it to specific cellular compartments or organelles. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

6-chloro-1-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN5/c1-16-9-8(7-13-16)10(15-11(12)14-9)17-5-3-2-4-6-17/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOOYEYIAIZUFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)Cl)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.